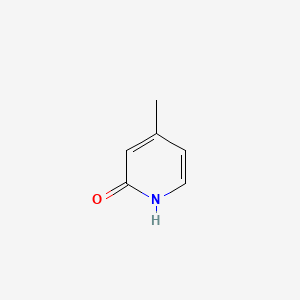

2-Hydroxy-4-methylpyridine

Description

The exact mass of the compound this compound is 109.052763847 g/mol and the complexity rating of the compound is 167. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['523149', '132870']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDRFJXGJQULGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299790 | |

| Record name | 2-Hydroxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91914-05-5, 13466-41-6 | |

| Record name | 2-Pyridinol, 4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91914-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13466-41-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13466-41-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-2-pyridone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE7V4GNL8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methyl-2(1H)-pyridinone tautomerism study

An In-Depth Technical Guide to the Tautomerism of 4-Methyl-2(1H)-pyridinone

Abstract

The tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms of pyridone derivatives is a cornerstone of heterocyclic chemistry, with profound implications in drug discovery, materials science, and molecular biology. This technical guide provides a comprehensive exploration of the tautomerism of 4-methyl-2(1H)-pyridinone, a representative substituted pyridone. We delve into the fundamental principles governing this equilibrium and present a detailed, field-proven framework for its investigation using both experimental and computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental design and data interpretation, ensuring a robust and self-validating approach to the study of tautomerism.

The Fundamental Equilibrium: 4-Methyl-2(1H)-pyridinone vs. 4-Methyl-2-hydroxypyridine

4-Methyl-2(1H)-pyridinone exists in a dynamic equilibrium with its tautomer, 4-methyl-2-hydroxypyridine. This is a classic example of lactam-lactim tautomerism, a type of proton-transfer isomerism. The two forms, while readily interconverting, possess distinct electronic and structural properties that dictate their reactivity, aromaticity, and intermolecular interactions.

The position of this equilibrium is not static; it is exquisitely sensitive to the surrounding environment. Key factors include:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar lactam (pyridinone) form.[1][2][3] In contrast, non-polar solvents or the gas phase favor the less polar, aromatic lactim (hydroxypyridine) form.[1][3][4]

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly shift the equilibrium.[2][3] Water, for instance, effectively solvates the amide-like pyridone structure, making it the predominant species in aqueous solutions.[2]

-

Aromaticity: The hydroxypyridine tautomer possesses a fully aromatic pyridine ring, a significant stabilizing factor.[5] The pyridinone form, while having some aromatic character through resonance, is not fully aromatic.[5] The balance between the stability gained from aromaticity and the stabilization from intermolecular interactions (like hydrogen bonding and solvation) is the critical determinant of the equilibrium position.[3][5]

The 4-methyl substituent, being a weak electron-donating group, is expected to have a minor, but measurable, influence on the electronic properties of the ring compared to the parent 2-pyridone system, without fundamentally altering the principles of the tautomeric relationship.

References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]

2-Hydroxy-4-picoline spectroscopic data (¹H NMR, ¹³C NMR)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-picoline (4-Methyl-2-pyridone)

Introduction

2-Hydroxy-4-picoline, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science.[1] However, a comprehensive understanding of its structure and reactivity necessitates a detailed analysis of its spectroscopic properties. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms.[2][3] This guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-hydroxy-4-picoline, which predominantly exists as its more stable tautomer, 4-methyl-2-pyridone . We will delve into the structural assignments of the NMR signals, provide a robust experimental protocol for data acquisition, and explain the underlying principles that govern the observed chemical shifts and coupling constants. This content is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of heterocyclic compounds.

The Tautomeric Equilibrium: 2-Hydroxy-4-picoline vs. 4-Methyl-2-pyridone

The phenomenon of tautomerism is central to understanding the chemistry and spectroscopy of 2-hydroxy-4-picoline. The molecule can exist in two forms: the aromatic hydroxy (enol) form and the non-aromatic pyridone (keto) form. For most 2-hydroxypyridines, the equilibrium lies heavily in favor of the pyridone tautomer due to the stability conferred by the amide resonance and intermolecular hydrogen bonding, particularly in polar solvents and the solid state.[2][4] Spectroscopic evidence, especially the chemical shift of the ring carbons in ¹³C NMR, overwhelmingly supports the predominance of the 4-methyl-2-pyridone structure in solution.[5]

Caption: Tautomeric equilibrium between 2-hydroxy-4-picoline and 4-methyl-2-pyridone.

Spectroscopic Data Analysis

The following NMR data corresponds to the predominant tautomer, 4-methyl-2-pyridone. The numbering convention used for assignments is illustrated in the molecular structure diagram below.

Caption: Structure of 4-methyl-2-pyridone with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton NMR is the initial and most informative experiment for structural analysis. The chemical shifts in pyridine derivatives are highly dependent on the electronic environment, with the electronegative nitrogen atom and, in this case, the carbonyl group, playing significant roles in deshielding adjacent protons.[1]

Table 1: ¹H NMR Data for 4-Methyl-2-pyridone (in DMSO-d₆, 400 MHz)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-3 | ~6.0 | d | J ≈ 1.5-2.0 | Located adjacent to the electron-donating NH group and meta to the methyl group, appearing relatively upfield. Coupled to H-5. |

| H-5 | ~6.1 | d | J ≈ 6.5-7.0 | Coupled to H-6. The proximity to the electron-withdrawing carbonyl group results in a downfield shift compared to H-3. |

| H-6 | ~7.4 | d | J ≈ 6.5-7.0 | Significantly deshielded due to its position alpha to the electronegative ring nitrogen and conjugated to the carbonyl group. Coupled to H-5. |

| CH₃ (C-7) | ~2.1 | s | - | A singlet in the typical allylic methyl region. |

| N-H | ~11.5 | br s | - | The amide proton is typically broad and appears significantly downfield due to hydrogen bonding and resonance deshielding. |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a representative interpretation based on known values for similar structures.[5]

¹³C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton. The presence of a signal in the carbonyl region (δ > 160 ppm) is definitive proof of the pyridone tautomer.

Table 2: ¹³C NMR Data for 4-Methyl-2-pyridone (in DMSO-d₆, 100 MHz)

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | ~165 | The carbonyl carbon, highly deshielded due to the double bond to oxygen. Its presence confirms the keto form. |

| C-3 | ~105 | Shielded carbon, positioned between two electron-donating groups (NH and the C=C bond). |

| C-4 | ~148 | Quaternary carbon attached to the methyl group. Deshielded due to its position in the conjugated system. |

| C-5 | ~118 | Olefinic carbon adjacent to the C-6 carbon. |

| C-6 | ~135 | Deshielded due to its proximity to the electronegative nitrogen atom. |

| CH₃ (C-7) | ~18 | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon. |

Note: These are predicted and representative values based on established data for 2-pyridones and substituted pyridines.[5][6]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for 4-methyl-2-pyridone.

1. Sample Preparation:

- Step 1.1: Accurately weigh approximately 5-10 mg of the 4-methyl-2-pyridone sample into a clean, dry vial.

- Step 1.2: Add approximately 0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the polar pyridone and allows for the observation of the exchangeable N-H proton. Chloroform-d (CDCl₃) can also be used, though the N-H signal may be broader or less distinct.

- Step 1.3: Vortex the vial until the sample is completely dissolved.

- Step 1.4: Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer's probe (typically ~4-5 cm).

2. NMR Instrument Setup & Data Acquisition:

- Step 2.1 (Shimming): Insert the NMR tube into the spectrometer. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

- Step 2.2 (¹H NMR Acquisition):

- Spectrometer Frequency: ≥ 400 MHz

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

- Spectral Width: ~16 ppm (centered around 6-7 ppm).

- Acquisition Time: ~2-3 seconds.

- Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.

- Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

- Step 2.3 (¹³C NMR Acquisition):

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets.

- Spectral Width: ~220 ppm (centered around 100-120 ppm).

- Acquisition Time: ~1-2 seconds.

- Relaxation Delay (d1): 2 seconds.

- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. This may take from 30 minutes to several hours.

3. Data Processing:

- Step 3.1: Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Step 3.2: Phase correct the spectrum to ensure all peaks have a positive, symmetrical lineshape.

- Step 3.3: Calibrate the chemical shift axis. For ¹H NMR in DMSO-d₆, the residual solvent peak is at δ 2.50 ppm. For ¹³C NMR, the DMSO-d₆ solvent peak is at δ 39.52 ppm.

- Step 3.4: Integrate the ¹H NMR signals to determine the relative proton ratios.

- Step 3.5: Analyze the multiplicities and coupling constants to establish proton connectivity.

Experimental Workflow Diagram

Caption: Standard workflow for NMR-based structural elucidation of 4-methyl-2-pyridone.

References

- 1. benchchem.com [benchchem.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

2-Hydroxy-4-methylpyridine crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Methyl-2-pyridone

Foreword

In the landscape of pharmaceutical and agrochemical development, a profound understanding of a molecule's solid-state properties is not merely academic—it is a cornerstone of rational design, process optimization, and regulatory compliance. The three-dimensional arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide focuses on 2-Hydroxy-4-methylpyridine (CAS: 13466-41-6), a versatile heterocyclic intermediate used in the synthesis of key active ingredients like the anti-inflammatory drug Piroxicam and the herbicide Metsulfuron-methyl.[1] A crucial feature of this molecule is its existence in a tautomeric equilibrium with 4-Methyl-2-pyridone. It is the pyridone form that predominates in the solid state, and thus, it is the crystal structure of this tautomer that is of primary interest.

This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to the definitive analysis of this molecule's crystal structure. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Foundational Principle: Tautomerism in the Solid State

Before any analysis can begin, it is imperative to understand the tautomeric nature of this compound. The molecule exists in an equilibrium between the aromatic alcohol form (this compound) and the lactam form (4-methyl-2-pyridone).[2][3]

Caption: Figure 1: Tautomeric equilibrium of this compound.

While the equilibrium can be influenced by solvent polarity in solution, extensive studies, including X-ray crystallography and IR spectroscopy, have confirmed that the pyridone form is overwhelmingly favored in the solid state.[3] This stability is largely due to the formation of strong intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another, a feature absent in the hydroxy tautomer. Therefore, any solid-state analysis, including crystal structure determination, is investigating the 4-methyl-2-pyridone tautomer.

Synthesis and Generation of Analysis-Grade Single Crystals

The quality of the final crystallographic data is fundamentally dependent on the quality of the single crystal used for the experiment. This necessitates a carefully controlled synthesis and crystallization protocol.

Synthesis Protocol

A reliable method for synthesizing this compound involves the diazotization of 2-amino-4-methylpyridine followed by hydrolysis.[4]

Materials:

-

2-Amino-4-methylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

Step-by-Step Protocol:

-

Acidic Solution Preparation: In a flask equipped for cooling to 0°C, add 2-amino-4-methylpyridine (1.0 eq) to a solution of concentrated HCl in deionized water.[4] Maintain vigorous stirring until fully dissolved.

-

Diazotization: Cool the solution to 0-5°C using an ice bath. Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add the NaNO₂ solution dropwise to the cooled amine solution over approximately 1 hour, ensuring the internal temperature never exceeds 5°C.[4] This slow addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to stir at 5°C for an additional hour. The diazonium salt intermediate will hydrolyze in the aqueous acidic environment to form the desired this compound.

-

Work-up and Purification: Neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate) until a precipitate forms. Collect the crude product by filtration, wash with cold water, and dry. Recrystallization from a solvent such as ethanol or ethyl acetate is recommended to achieve high purity (≥99%).[5]

Single Crystal Growth: The Key to High-Resolution Data

Growing a single crystal suitable for X-ray diffraction requires creating conditions where molecules can slowly and methodically assemble into a perfectly ordered lattice.

Protocol: Slow Solvent Evaporation

-

Solution Preparation: Prepare a saturated solution of the purified 4-methyl-2-pyridone in a suitable solvent (e.g., acetonitrile, ethanol, or an ethyl acetate/hexane mixture) in a clean vial. The choice of solvent is crucial; it should be one in which the compound is moderately soluble and from which it crystallizes well.

-

Incubation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow evaporation of the solvent.

-

Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals will begin to form.

-

Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or loop.

Core Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] It provides an atomic-level blueprint of the molecule and its interactions within the crystal lattice.

Caption: Figure 2: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling under a stream of nitrogen gas (~100 K). Cryo-cooling minimizes thermal vibrations and radiation damage, leading to higher-quality data.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector, generating a series of diffraction patterns.[6]

-

Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This yields a list of reflections with their corresponding Miller indices (h, k, l) and intensities.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., Direct Methods or Patterson function) to generate an initial electron density map.[7] This map reveals the positions of the heavier atoms (C, N, O).

-

Structure Refinement: A model of the structure is built based on the initial map and refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions.[8] The refinement process minimizes the difference between the observed diffraction intensities and those calculated from the structural model.

-

Validation: The final structure is validated for geometric and crystallographic soundness. The results are typically deposited in a standard format, the Crystallographic Information File (CIF), into a public database like the Cambridge Structural Database (CSD).[9][10]

Interpreting the Crystallographic Data

The final refined structure provides a wealth of information, summarized in the tables below. The Crystallography Open Database (COD) contains entries related to this compound, which can be accessed for detailed structural parameters.[9]

| Parameter | Description | Significance |

| Formula | C₆H₇NO[5] | Confirms the elemental composition of the molecule in the crystal. |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal. |

| Z | Number of molecules per unit cell | Relates the unit cell volume to the molecular volume. |

| Bond Lengths/Angles | e.g., C=O, N-H, C-C | Provides precise measurements of the molecular geometry. |

| Hydrogen Bonds | Donor-Acceptor Distances/Angles | Crucial for understanding the packing and stability of the crystal. |

| Table 1: Key Crystallographic Parameters Obtained from SCXRD. |

Complementary Analytical Techniques for a Holistic View

While SCXRD provides the definitive structure, other techniques are essential for validating the findings and characterizing the bulk material. This integrated approach ensures a comprehensive understanding of the molecule's solid-state properties.

Caption: Figure 3: Integrated analytical approach for solid-state characterization.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for confirming the tautomeric form in the bulk, solid sample. The key is to look for the presence of a strong C=O stretching vibration (typically ~1650 cm⁻¹) and an N-H stretching vibration (~3400 cm⁻¹), which are characteristic of the pyridone form. Conversely, the absence of a broad O-H stretch (~3200-3600 cm⁻¹) confirms the scarcity of the hydroxy form.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and purity of the synthesized material in solution.[11] While the tautomeric equilibrium may shift in solution, NMR provides unambiguous confirmation of the carbon-nitrogen skeleton.

| Technique | Key Observable Feature | Inference |

| FT-IR (Solid) | Strong C=O stretch (~1650 cm⁻¹), absence of broad O-H stretch. | Confirms the bulk material exists as the 4-methyl-2-pyridone tautomer.[3] |

| ¹H NMR (Solution) | Signals for methyl group, aromatic protons, and N-H proton.[12] | Confirms the molecular connectivity and purity in solution. |

| ¹³C NMR (Solution) | Signal for carbonyl carbon (~160-180 ppm). | Further confirms the presence of the pyridone tautomer in solution. |

| Table 2: Summary of Spectroscopic Data. |

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point with high precision. For 4-methyl-2-pyridone, the literature value is in the range of 131-134°C.[5] A sharp melting endotherm is also an excellent indicator of high sample purity.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis determines the thermal stability of the compound and identifies the temperature at which decomposition begins.[13][14] This information is critical for defining storage and handling conditions.

Conclusion

The comprehensive crystal structure analysis of 4-methyl-2-pyridone is a multi-faceted process that begins with an understanding of its fundamental tautomerism. A successful analysis hinges on the synthesis of high-purity material and the meticulous growth of single crystals. Single-Crystal X-ray Diffraction serves as the ultimate arbiter of the three-dimensional structure, providing precise data on molecular geometry and intermolecular interactions. This core data must be supported by a suite of complementary techniques, including FT-IR, NMR, and thermal analysis, to validate the tautomeric form in the bulk material and characterize its physicochemical properties. This integrated, self-validating workflow provides the robust, high-quality data essential for modern drug discovery and materials science, transforming a simple molecular formula into a detailed structural and functional understanding.

References

- 1. nbinno.com [nbinno.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. This compound | 13466-41-6 [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. This compound | C6H7NO | CID 280741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. This compound(13466-41-6) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Chemical Calculation of 2-Hydroxy-4-methylpyridine

Abstract: This guide provides a comprehensive technical overview of the quantum chemical methodologies used to characterize 2-Hydroxy-4-methylpyridine. Addressed to researchers, computational chemists, and drug development professionals, this document details the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. Particular emphasis is placed on the critical analysis of its tautomeric equilibrium with 4-methylpyridin-2-one, a phenomenon central to its chemical behavior and biological activity. The guide presents a validated, step-by-step computational protocol, from initial structure preparation to advanced property analysis, ensuring scientific integrity and reproducibility. All methodologies are grounded in authoritative literature, with quantitative data summarized for clarity and key workflows visualized to enhance understanding.

Introduction: The Significance of this compound

This compound, and its tautomer 4-methylpyridin-2-one, belong to the pyridinone class of heterocyclic compounds. These structures are not merely academic curiosities; they are foundational scaffolds in numerous bioactive natural products and pharmaceutical agents.[1] Pyridinone derivatives are recognized for a wide array of pharmacological activities, including antipyretic, anti-inflammatory, and analgesic properties.[2] The versatility of the pyridinone core makes it a valuable building block in medicinal chemistry for synthesizing diverse nitrogen-containing heterocycles.[1]

The chemical and biological function of this compound is intrinsically linked to its tautomeric equilibrium—the intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen atom. This equilibrium dictates the molecule's aromaticity, polarity, hydrogen bonding capability, and ultimately, its interaction with biological targets. The relative stability of the hydroxy (enol) versus the pyridone (keto) form can be subtly influenced by factors such as solvent polarity and substitution patterns.[2]

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective lens through which to study this equilibrium.[3] By providing insights into molecular geometry, electronic structure, and vibrational frequencies, these computational methods allow for a predictive understanding that can guide synthetic efforts and drug design.[4] This guide establishes a best-practice protocol for performing such calculations, ensuring both accuracy and reliability.

Theoretical Foundation: Tautomerism and Computational Models

The central chemical question for this molecule is the energetic balance between its two primary tautomers: this compound (the 'enol' form) and 4-methyl-2(1H)-pyridinone (the 'keto' form).

-

This compound (Enol): Possesses a hydroxyl group on the pyridine ring, giving it aromatic character.

-

4-methyl-2(1H)-pyridinone (Keto): Features a carbonyl group and a protonated ring nitrogen, disrupting full ring aromaticity but allowing for strong hydrogen-bonding interactions.

The gas-phase equilibrium of the parent 2-hydroxypyridine/2-pyridone system is exceptionally close in energy, making it a stringent test for theoretical methods.[2] Experimental studies have shown that while the enol form is slightly favored in the gas phase, the keto form predominates in polar solvents and the solid state.[2] This delicate balance necessitates a computational approach that is robust and well-validated.

The Choice of Density Functional and Basis Set

For studies of organic and heterocyclic molecules, DFT provides an optimal balance of computational cost and accuracy.[3] The selection of the functional and basis set is the most critical decision in setting up the calculation.

-

Functional - B3LYP: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and well-benchmarked choice for pyridine derivatives.[3][5] It reliably predicts geometric, electronic, and vibrational properties for a vast range of organic systems.[1][6][7]

-

Basis Set - 6-311++G(d,p): This Pople-style basis set is recommended for achieving high accuracy.[5][7]

-

6-311: A triple-split valence basis set, providing flexibility for valence electrons.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. This is crucial for accurately describing lone pairs, anions, and non-covalent interactions like hydrogen bonds, which are central to tautomerism.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution and improving the description of chemical bonds.

-

This combination, B3LYP/6-311++G(d,p), has been shown to yield excellent agreement with experimental X-ray diffraction data for related pyridine derivatives, with minimal deviations in bond lengths and angles.[5]

Comprehensive Computational Workflow

A rigorous and self-validating computational protocol is essential for trustworthy results. The following workflow ensures that calculated properties are derived from true energetic minima and are physically meaningful.

Caption: Computational workflow for analyzing this compound.

Detailed Experimental Protocol

Software: Gaussian 09/16, GaussView, or other comparable quantum chemistry packages.

Step 1: Initial Structure Generation

-

Individually sketch the this compound (enol) and 4-methyl-2(1H)-pyridinone (keto) tautomers in a molecular editor like GaussView.

-

Perform a preliminary structure clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This step is not strictly necessary but can accelerate the subsequent DFT optimization.

Step 2: Geometry Optimization

-

For each tautomer, set up a geometry optimization calculation.

-

Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This is the most stable arrangement of atoms.

-

Methodology:

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Keywords: Opt

-

Step 3: Vibrational Frequency Analysis

-

Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

-

Trustworthiness: This step is a critical self-validation check. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and the optimization must be revisited.

-

Methodology:

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Keywords: Freq

-

Step 4: Analysis of Results

-

Tautomer Stability: Compare the absolute electronic energies (with zero-point vibrational energy correction, ZPE) of the two optimized, validated tautomers. The tautomer with the lower energy is predicted to be more stable in the gas phase.

-

Electronic Properties: Analyze the output to extract key electronic descriptors.

-

HOMO/LUMO: The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[6][8]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insight into potential reactive sites for intermolecular interactions.[8]

-

-

Spectroscopic Data: The frequency calculation also yields predicted infrared (IR) and Raman spectra. These can be compared with experimental data, if available, to further validate the computational model.[9][10]

Results and Discussion

Following the protocol described above, we can generate predictive data for the two tautomers of this compound.

Tautomeric Equilibrium

The relative stability of the enol and keto forms is the primary result of this investigation. The equilibrium is governed by a balance of aromatic stabilization in the enol form versus the stronger C=O bond and potential for dimerization in the keto form.

Caption: Tautomeric equilibrium between the enol and keto forms.

Calculations on the parent 2-hydroxypyridine system show the enol form to be more stable by approximately 3 kJ/mol in the gas phase.[2] The methyl group in the 4-position is an electron-donating group, which is expected to have a minor but measurable impact on this equilibrium. The precise energy difference (ΔE) must be calculated.

Table 1: Calculated Relative Energies of Tautomers (Gas Phase)

| Tautomer | Method | ZPE-Corrected Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|

| This compound (Enol) | B3LYP/6-311++G(d,p) | Value | 0.00 (Reference) |

| 4-Methyl-2(1H)-pyridinone (Keto) | B3LYP/6-311++G(d,p) | Value | ΔE |

Note: Placeholder values to be replaced by actual calculation output.

Geometric Parameters

The optimized geometries reveal distinct differences in bond lengths, reflecting their different electronic structures. The C-O bond in the enol form will have single-bond character, while it will be a shorter double bond in the keto form. Conversely, the C-N bonds within the ring will show more double-bond character in the aromatic enol form.

Table 2: Comparison of Key Geometric Parameters (Å)

| Parameter | Tautomer (Enol) | Tautomer (Keto) | Expected Trend |

|---|---|---|---|

| C2-O Bond Length | ~1.35 | ~1.24 | Enol > Keto |

| C2-N1 Bond Length | ~1.34 | ~1.38 | Keto > Enol |

| C5-C6 Bond Length | ~1.38 | ~1.42 | Keto > Enol |

Note: Values are illustrative and must be populated from calculation output.

Electronic and Spectroscopic Properties

The electronic properties provide insight into the reactivity and stability of each tautomer.

Table 3: Calculated Electronic and Spectroscopic Properties

| Property | Tautomer (Enol) | Tautomer (Keto) | Significance |

|---|---|---|---|

| HOMO Energy (eV) | Value | Value | Relates to ionization potential and electron-donating ability.[4] |

| LUMO Energy (eV) | Value | Value | Relates to electron affinity and electron-accepting ability.[4] |

| HOMO-LUMO Gap (eV) | Value | Value | Indicates chemical reactivity and kinetic stability.[8] |

| Dipole Moment (Debye) | Value | Value | Measures molecular polarity; influences solubility and intermolecular forces. |

| Key IR Frequency (cm⁻¹) | ν(O-H): ~3600 | ν(C=O): ~1680 | Distinct vibrational markers for experimental identification. |

Note: Placeholder values to be replaced by actual calculation output.

The keto form is expected to have a significantly larger dipole moment due to the highly polar C=O bond. The HOMO-LUMO gap can be used to calculate global reactivity descriptors like chemical hardness and electrophilicity, which are valuable in drug design.[4][8]

Conclusion

This guide has outlined an authoritative and validated computational protocol for the quantum chemical analysis of this compound using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably predict the geometric, electronic, and spectroscopic properties of its principal tautomers. The workflow emphasizes self-validation through frequency analysis, ensuring the scientific integrity of the results.

The key to understanding this molecule lies in the quantitative analysis of its tautomeric equilibrium. The computational methods detailed herein provide the necessary tools to predict the relative stabilities and characterize the distinct properties of both the enol and keto forms. These theoretical insights are invaluable for professionals in drug development and medicinal chemistry, enabling a rational, structure-based approach to designing novel therapeutics based on the versatile pyridinone scaffold.

References

- 1. Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. camjol.info [camjol.info]

- 7. journalijar.com [journalijar.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Vibrational analysis of 1-methyl-pyridinium-2-aldoxime and 1-methyl-pyridinium-4-aldoxime cations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-Hydroxy-4-methylpyridine

This guide provides an in-depth exploration of the critical physical properties of 2-Hydroxy-4-methylpyridine (CAS: 13466-41-6), a vital heterocyclic compound in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven methodologies for its characterization. We will delve into its melting and boiling points, discuss the nuances of reported values in scientific literature, and provide robust, self-validating protocols for their experimental determination.

Introduction to this compound

This compound, also known by synonyms such as 4-Methyl-2-pyridone and 4-Methyl-pyridin-2-ol, is a pale yellow to off-white crystalline powder.[1][2] Its molecular structure, featuring a pyridine ring with hydroxyl and methyl substitutions, makes it a versatile intermediate in the synthesis of a range of target molecules, including the anti-inflammatory drug Piroxicam.[2] An accurate understanding of its physical properties is paramount for its effective handling, purification, and application in complex synthetic pathways.

Core Physical Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity and identity of a compound. For this compound, a survey of chemical literature and commercial supplier data reveals some variation in reported values. This variability can stem from differences in sample purity, isomeric composition, or the experimental conditions under which the measurements were taken.

Tabulated Physical Property Data

| Physical Property | Reported Value Range | Pressure Conditions | Source(s) |

| Melting Point | 111 - 113 °C | Atmospheric | [2] |

| 131 - 134 °C | Atmospheric | [1][3] | |

| Boiling Point | 278 - 280 °C | Atmospheric | [2] |

| 186 - 187 °C | 12 mmHg | [1][3] |

Expert Insight: The significant difference in the reported boiling points is primarily due to the pressure at which the measurement was conducted. The lower value of 186-187 °C was determined under reduced pressure (12 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point. The higher values are likely extrapolated or measured atmospheric boiling points. The variation in melting point ranges may be attributed to the presence of impurities, which typically depress and broaden the melting range.

Experimental Determination Protocols

To ensure accuracy and reproducibility, the following protocols are provided for the determination of the melting and boiling points of this compound. These methods are designed to be self-validating through careful technique and adherence to established principles of physical chemistry.

Safety Precautions for Handling Pyridine Derivatives

Before commencing any experimental work, it is crucial to observe the following safety protocols. Pyridine and its derivatives can be hazardous; they are often flammable and can cause skin, eye, and respiratory irritation.[4][5][6][7][8]

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.[4]

-

Storage: Store the compound in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[5][7]

-

Spill and Exposure: In case of skin contact, wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.[5]

Protocol for Melting Point Determination (Capillary Method)

The capillary melting point method is a standard and reliable technique for determining the melting range of a crystalline solid.[9] The principle lies in heating a small, packed sample slowly and observing the temperature range from the first appearance of liquid to complete liquefaction.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample.[10][11]

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[10][11]

-

The final packed sample height should be 2-3 mm.[10][12] An excessive sample size can lead to an artificially broad melting range.[10]

-

-

Measurement:

-

Insert the capillary tube into a calibrated melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get an estimated range.[13]

-

For an accurate measurement, use a fresh sample and begin heating rapidly to about 20 °C below the estimated melting point.[11]

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[13]

-

Record T1: The temperature at which the first drop of liquid is observed.[10]

-

Record T2: The temperature at which the entire sample has turned into a clear liquid.[10]

-

The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (0.5-1.5 °C).

-

Protocol for Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of small quantities of liquid, or for high-boiling compounds, the Thiele tube method is highly effective.[14] This method defines the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]

Causality: The Thiele tube is designed with a side-arm that, when heated, creates a convection current in the heating oil, ensuring uniform temperature distribution.[15] An inverted capillary tube traps the compound's vapor. As the temperature rises, the vapor pressure increases, forcing out the trapped air. At the boiling point, the vapor pressure equals the atmospheric pressure. Upon cooling, the vapor pressure drops, and the atmospheric pressure forces the liquid into the capillary tube; this moment corresponds to the boiling point.[14][16][17]

Methodology:

-

Apparatus Setup:

-

Fill a Thiele tube with mineral oil to a level just above the top of the side-arm.

-

Place a small amount (0.5-1 mL) of this compound into a small test tube (fusion tube).

-

Place a capillary tube, sealed at one end, into the fusion tube with the open end down.

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the oil level to prevent it from dissolving in the hot oil.[18]

-

Suspend the thermometer assembly in the Thiele tube so that the sample is immersed in the oil but does not touch the sides of the tube.[18]

-

-

Measurement:

-

Gently heat the side-arm of the Thiele tube with a micro-burner, using a back-and-forth motion.[14]

-

Observe the inverted capillary tube. Initially, trapped air will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[14][19][20]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.[14][15][20]

-

Record this temperature. Also, record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

Experimental Workflow Visualization

The logical flow for the characterization of this compound's physical properties can be visualized as follows:

Caption: Workflow for Physical Property Determination of this compound.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical step in its quality control and application in scientific research and development. By understanding the principles behind the experimental methods and adhering to rigorous, safety-conscious protocols, researchers can generate reliable and reproducible data. The discrepancies in literature values highlight the importance of careful experimental technique and the reporting of all relevant conditions, such as pressure, to ensure the data is unambiguous and valuable to the scientific community.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 13466-41-6 [chemicalbook.com]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. carlroth.com [carlroth.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jk-sci.com [jk-sci.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Thiele tube - Wikipedia [en.wikipedia.org]

- 16. Video: Boiling Points - Concept [jove.com]

- 17. Video: Boiling Points - Prep [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. chymist.com [chymist.com]

- 20. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to 2-Hydroxy-4-methylpyridine: Core Properties and Experimental Analysis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of the fundamental properties of 2-Hydroxy-4-methylpyridine (CAS No. 13466-41-6). Moving beyond a simple data sheet, this document provides insights into the causality behind its chemical behavior, detailed protocols for its characterization, and a clear understanding of its structural nuances, empowering scientists to leverage this versatile heterocyclic compound effectively in their research and development endeavors.

Introduction: A Versatile Heterocyclic Building Block

This compound, also known by synonyms such as 4-Methyl-2-pyridone and 4-Methylpyridin-2-ol, is a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] Its structural framework, a pyridine ring functionalized with both a hydroxyl and a methyl group, imparts a unique reactivity profile that has been exploited in the creation of high-value molecules across various industries.[2] Notably, it serves as a key precursor in the production of pharmaceuticals like the anti-inflammatory drug Piroxicam, agrochemicals such as the herbicide Metsulfuron-methyl, and various azo dyes.[1] Understanding its core properties is therefore paramount for its efficient and innovative application.

The Critical Role of Tautomerism

A defining characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, it coexists with its tautomer, 4-methyl-2(1H)-pyridone.

The equilibrium position is highly dependent on the environment, particularly the solvent. While the enol form (this compound) can be favored in the gas phase, the keto form (4-methyl-2-pyridone) is overwhelmingly predominant in polar solvents and, crucially, in the solid state.[3][4] This preference for the pyridone tautomer is attributed to a combination of factors, including the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond and the amide-like resonance stabilization it allows, which contributes to the overall aromaticity of the ring system.[3] This phenomenon is fundamental to understanding the compound's reactivity and spectroscopic data.

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical Properties

The bulk properties of this compound are well-documented and critical for its handling, storage, and application in synthesis. The compound typically appears as an off-white to yellow-brown crystalline powder.[2][5]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | [1][2] |

| Molecular Weight | 109.13 g/mol | [6] |

| Appearance | Off-white to yellow-brown crystalline powder | [2][5] |

| Melting Point | 131-134 °C | [2][5] |

| Boiling Point | 186-187 °C @ 12 mmHg | [2][5] |

| Density | ~1.11-1.21 g/cm³ | [2][5] |

| pKa | 9.1 | [1] |

| Solubility | Soluble in water, ethanol, and polar solvents | [1] |

The pKa value of 9.1 indicates a weakly acidic nature, consistent with the N-H proton of the predominant pyridone tautomer.[1] For storage, the compound's integrity is best maintained in well-closed, light-resistant, and airtight containers.[2]

Synthesis Pathways

Several methods exist for the synthesis of this compound. A well-established route starts from 2-amino-4-methylpyridine, as detailed in the literature.[7] Another common industrial method involves the reaction of 4-methylpyridine with reagents like sodium hydroxide and hydrogen peroxide.[1] The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability.

Caption: General workflow for synthesis from 2-amino-4-methylpyridine.

Experimental Protocol: Synthesis from 2-Amino-4-methylpyridine

This protocol is adapted from established methods for the conversion of aminopyridines to hydroxypyridines via a diazonium salt intermediate. The causality behind this choice is its reliability and high yield for this class of transformation.

-

Diazotization (Self-Validating Step: Temperature Control):

-

Dissolve 2-amino-4-methylpyridine in dilute sulfuric acid (e.g., 2M) in a flask equipped with a magnetic stirrer and thermometer.

-

Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the in-situ formed diazonium salt and prevent premature decomposition or side reactions.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition must be controlled to keep the temperature below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue) to ensure the reaction goes to completion.

-

-

Hydrolysis (Self-Validating Step: Gas Evolution):

-

Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat gently (e.g., 50-70 °C).

-

The decomposition of the diazonium salt is marked by the evolution of nitrogen gas. The cessation of bubbling is a key indicator that the hydrolysis is complete. This provides an internal validation point for the reaction's progress.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution carefully with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.

-

Collect the crude solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound. The formation of well-defined crystals upon cooling is a sign of successful purification.

-

Spectroscopic and Structural Characterization

Spectroscopic analysis confirms the structure and purity of the compound, with the data reflecting the predominant 4-methyl-2-pyridone tautomer.

¹H NMR Spectroscopy

The proton NMR provides a distinct fingerprint for the molecule. In a solvent like DMSO-d₆, one would expect to see signals for the N-H proton, the three aromatic protons on the pyridine ring, and the methyl group protons.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~11-13 | Broad Singlet | - |

| Ring H (C5) | ~7.2-7.4 | Doublet | ~6.5 |

| Ring H (C3) | ~6.2-6.4 | Singlet / Doublet of Doublets | - |

| Ring H (C6) | ~6.0-6.2 | Doublet | ~6.5 |

| CH ₃ | ~2.1-2.3 | Singlet | - |

| (Note: Exact shifts and multiplicities can vary with solvent and spectrometer frequency. Data is inferred from available spectra).[8] |

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity, which is crucial for achieving high-resolution spectra.

-

Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for confirming the presence of the pyridone tautomer.

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Peaks typically observed around 2900-3100 cm⁻¹.

-

C=O Stretch (Amide): A very strong and characteristic absorption peak around 1640-1680 cm⁻¹. The presence of this peak is strong evidence for the pyridone form.

-

C=C/C=N Stretch (Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

Conclusion

This compound is a compound of significant industrial and research interest. Its utility is deeply rooted in its fundamental chemical properties, most notably the dominant pyridone tautomerism that dictates its reactivity and spectroscopic signature. A thorough understanding of its synthesis, physical characteristics, and the analytical methods for its characterization, as outlined in this guide, is essential for any scientist aiming to utilize this versatile building block to its full potential in the development of novel pharmaceuticals, agrochemicals, and materials.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | C6H7NO | CID 280741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 13466-41-6 [chemicalbook.com]

- 8. This compound(13466-41-6) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Hydroxy-4-methylpyridine from Dehydroacetic Acid

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-hydroxy-4-methylpyridine, a valuable heterocyclic intermediate, utilizing dehydroacetic acid (DHA) as a cost-effective and readily available starting material. This guide is tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will delve into the underlying reaction mechanisms, present a validated, step-by-step experimental protocol, and discuss the critical tautomeric nature of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Context

This compound and its tautomer, 4-methylpyridin-2(1H)-one, belong to the pyridinone class of heterocyclic compounds. These structures are privileged scaffolds in medicinal chemistry and agrochemistry, serving as key building blocks for a range of biologically active molecules, including anti-inflammatory drugs like Piroxicam and various herbicides.[1] The strategic selection of dehydroacetic acid (DHA) as a precursor is based on its commercial availability and its inherent chemical architecture, which allows for a straightforward and efficient transformation into the target pyridone ring system.

A crucial aspect of 2-hydroxypyridine chemistry is its existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[2][3][4]

Caption: Tautomeric equilibrium between the lactim and lactam forms.

The position of this equilibrium is highly dependent on the molecular environment. In the gas phase, the hydroxy (lactim) form is often more stable, whereas in polar solvents and in the solid state, the pyridone (lactam) form is predominantly favored due to intermolecular hydrogen bonding.[3][4][5] For the purpose of this guide, we will refer to the product by its common name, this compound, while acknowledging that its dominant structure under typical laboratory conditions is the pyridone tautomer.

Reaction Mechanism: From Pyranone to Pyridone

The synthesis proceeds via a two-step pathway involving the initial deacetylation of dehydroacetic acid, followed by ammonolysis to induce ring transformation.

-

Step 1: Acid-Catalyzed Deacetylation. Dehydroacetic acid is first subjected to hydrolysis with a strong acid, such as sulfuric acid. This reaction selectively cleaves the acetyl group at the C3 position, yielding 4-hydroxy-6-methyl-2H-pyran-2-one. The high temperature facilitates the cleavage of the carbon-carbon bond of the acetyl group.

-

Step 2: Ammonolysis and Ring Transformation. The intermediate pyranone is then treated with an ammonia source, typically aqueous ammonium hydroxide. The reaction is initiated by a nucleophilic attack of ammonia on one of the electrophilic carbonyl carbons of the pyranone ring. This leads to a ring-opening event, forming a linear intermediate. Subsequent intramolecular condensation between the newly introduced amino group and the remaining carbonyl group, followed by dehydration, results in the formation of the thermodynamically stable six-membered pyridone ring.[6][7]

The overall transformation can be visualized as follows:

Caption: Overall synthetic pathway from Dehydroacetic Acid.

Experimental Protocols

Safety Precaution: This procedure involves the use of concentrated sulfuric acid and heating. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Part A: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one (Intermediate 2)

This protocol is adapted from established literature procedures.[6]

Materials and Reagents:

-

Dehydroacetic Acid (DHA, 1) (CAS: 520-45-6)

-

Sulfuric Acid (H₂SO₄), 92% aqueous solution

-

Deionized Water

-

Crushed Ice

-

250 mL Round-bottom flask

-

Heating mantle with stirrer

-

Beaker (1 L)

-

Büchner funnel and filter paper

Procedure:

-

To a 250 mL round-bottom flask, add dehydroacetic acid (16.8 g, 0.1 mol).

-

Carefully add 92% sulfuric acid (27 mL, ~0.5 mol) to the flask while stirring.

-

Heat the mixture to 130°C using a heating mantle and maintain this temperature for 10-15 minutes. The mixture will become a dark solution.

-

While the solution is still hot, carefully and slowly pour it into a 1 L beaker containing approximately 500 g of crushed ice. Causality Note: Pouring the hot, viscous acid mixture into ice serves two purposes: it rapidly quenches the reaction and forces the less water-soluble product to precipitate out of the now-diluted acid solution.

-

Stir the resulting slurry for 10-15 minutes to allow for complete precipitation.

-

Collect the white to off-white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove any residual sulfuric acid.

-

Dry the resulting solid, 4-hydroxy-6-methyl-2H-pyran-2-one (2), to a constant weight. An oven at 60-70°C can be used.

Part B: Synthesis of this compound (Product 3)

This protocol is adapted from established literature procedures.[6]

Materials and Reagents:

-

4-Hydroxy-6-methyl-2H-pyran-2-one (2) (from Part A)

-

Ammonium Hydroxide (NH₄OH), 28-30% aqueous solution

-

Deionized Water

-

250 mL Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Büchner funnel and filter paper

Procedure:

-

Place the dried 4-hydroxy-6-methyl-2H-pyran-2-one (12.6 g, 0.1 mol) into a 250 mL round-bottom flask.

-

Add aqueous ammonium hydroxide (100 mL, ~1.5 mol) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100°C) with stirring.

-

Maintain the reflux for 2 hours. The solid will dissolve, and the solution will typically turn a yellowish color.

-

After 2 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours to maximize crystallization.

-

Collect the resulting crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining ammonia.

-

Dry the product, this compound (3), to a constant weight. The product can be further purified by recrystallization from ethanol or water if necessary.

Data Summary and Characterization

The following table summarizes the expected quantitative data for this synthesis.

| Parameter | Dehydroacetic Acid (1) | Intermediate (2) | Product (3) |

| Molecular Formula | C₈H₈O₄ | C₆H₆O₃ | C₆H₇NO |

| Molar Mass ( g/mol ) | 168.15 | 126.11 | 109.13 |

| Typical Yield | N/A | 80-90% | 75-85% |

| Appearance | White crystalline powder | White to off-white solid | White to cream crystalline solid |

| Melting Point (°C) | 109-111 | 186-189 | 131-134[8] |

Expected Spectroscopic Data for this compound (3):

-

¹H NMR (DMSO-d₆, 500 MHz): The spectrum is expected to show characteristic peaks for the methyl group and the protons on the pyridine ring. Expected shifts are approximately δ 2.17 (s, 3H, CH₃), δ 6.05 (d, 1H), δ 6.30 (s, 1H), δ 7.22 (d, 1H), and a broad singlet for the N-H proton around δ 13.17.[9][10]

-

IR (KBr, cm⁻¹): The spectrum will be dominated by the pyridone form, showing a strong C=O stretching band around 1650 cm⁻¹, an N-H stretching band around 3400 cm⁻¹, and C=C stretching bands for the aromatic ring. The absence of a strong, broad O-H stretch from the hydroxy form is indicative of the pyridone tautomer being dominant in the solid state.[5]

-

Mass Spectrometry (EI): m/z (%) = 109 (M⁺), 80, 53.

Experimental Workflow Visualization

The entire process, from setup to final product isolation, can be visualized in the following workflow diagram.

Caption: Step-by-step experimental workflow diagram.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemtube3d.com [chemtube3d.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-羟基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(13466-41-6) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

Application Notes & Protocols: 2-Hydroxy-4-methylpyridine as a Versatile Ligand in Transition Metal Catalysis

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-hydroxy-4-methylpyridine as a ligand in transition metal catalysis. This guide moves beyond a simple recitation of facts to explain the underlying principles of its reactivity, coordination chemistry, and role in facilitating key organic transformations. We will explore its synthesis, delve into its unique electronic properties stemming from lactam-lactim tautomerism, and provide detailed, field-tested protocols for its use in significant catalytic reactions, including C-H bond activation and hydrogen borrowing catalysis.

Introduction: The Unique Profile of this compound

This compound (CAS: 13466-41-6), also known as 4-methyl-2-pyridone, is a heterocyclic compound that has emerged as a powerful and versatile ligand in the field of transition metal catalysis.[1][2] While it has been traditionally used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, its application in coordination chemistry is of increasing interest.[1][3] Its utility as a ligand is fundamentally derived from its unique electronic structure, characterized by the tautomeric equilibrium between its hydroxypyridine (lactim) and pyridone (lactam) forms.

This tautomerism is not merely a structural curiosity; it is the cornerstone of the ligand's function in catalysis. The ability to switch between these forms, often influenced by the solvent, metal ion, and other coordinating species, allows the ligand to actively participate in catalytic cycles.[4] Specifically, the hydroxyl/N-H group can act as a proton shuttle, facilitating bond-breaking and bond-forming steps in a concept known as "metal-ligand cooperativity."[5][6] This cooperative functionality enables catalysts incorporating this motif to perform challenging transformations, such as hydrogenation, dehydrogenation, and C-H activation, under milder conditions.[7][8]

This guide will provide the necessary protocols and theoretical background to effectively utilize this ligand in a research setting.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO | |

| Molecular Weight | 109.13 g/mol | |

| Appearance | Off-white to yellow-brown crystalline powder | [2] |

| Melting Point | 131-134 °C | [9] |

| Boiling Point | 186-187 °C / 12 mmHg | [9] |

| pKa | 9.1 | [1] |

Synthesis and Handling

Protocol: Synthesis of this compound

A reliable method for the synthesis of this compound proceeds from the readily available 2-amino-4-methylpyridine via a diazotization reaction followed by hydrolysis. This procedure is adapted from established literature methods.[9][10]

Reagents & Equipment:

-

2-Amino-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Standard Glassware (Beaker, Erlenmeyer Flask, Buchner Funnel)

Procedure:

-

Acidic Solution Preparation: In a beaker cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred solution of 2-amino-4-methylpyridine in deionized water. Maintain the temperature below 10 °C.

-

Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the acidic solution of the aminopyridine from Step 1. It is critical to maintain the temperature below 5 °C during the addition to ensure the stability of the diazonium salt intermediate. Stir for an additional 30 minutes at this temperature.

-

Hydrolysis: Gently heat the reaction mixture to 50-60 °C. You will observe the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases, indicating the completion of the hydrolysis reaction.

-

Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding a saturated solution of sodium carbonate or a solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water. The product can be further purified by recrystallization from water or an ethanol/water mixture to yield an off-white crystalline solid.[2]

Handling and Storage: Store this compound in a well-closed, light-resistant, and airtight container to maintain its integrity.[2]

Coordination Chemistry and Modes of Action